1-Methoxy-2-pent-1-ynyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-pent-1-ynyl-benzene is an organic compound with the molecular formula C12H14O and a molecular weight of 174.242. This compound is characterized by a benzene ring substituted with a methoxy group and a pent-1-ynyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-pent-1-ynyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with a pent-1-yne derivative under palladium-catalyzed coupling conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-pent-1-ynyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-pent-1-ynyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-pent-1-ynyl-benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.
Oxidation and Reduction: The alkyne group can undergo oxidation to form ketones or carboxylic acids, or reduction to form alkenes or alkanes.
Enzyme Interaction: In biological systems, the compound may interact with enzymes, influencing metabolic pathways and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-pent-1-ynyl-benzene can be compared with other similar compounds:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.
1-Methoxy-2-(4-methyl-pent-1-ynyl)-benzene: Another similar compound with a methyl group, affecting its chemical properties and uses.
Eigenschaften
Molekularformel |
C12H14O |
---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-methoxy-2-pent-1-ynylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h6-7,9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
HMZAISOHZQRGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.